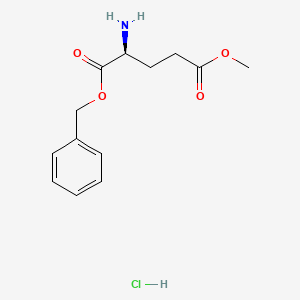![molecular formula C24H22O4 B13785901 3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety substituted with tert-butyl and carboxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological and chemical processes, depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of butylated hydroxytoluene with antioxidant properties.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Used in the synthesis of antioxidants and stabilizers.
Uniqueness
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid is unique due to its specific substitution pattern and the presence of both tert-butyl and carboxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H22O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C24H22O4/c1-24(2,3)21-13-19(15-6-4-8-17(10-15)22(25)26)12-20(14-21)16-7-5-9-18(11-16)23(27)28/h4-14H,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
OQYCMLPVKDOUID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


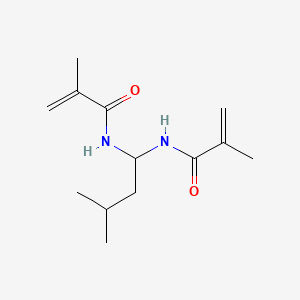
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
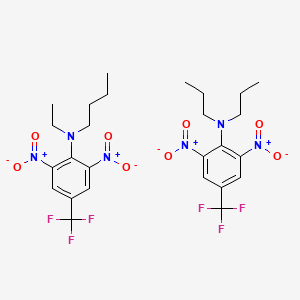
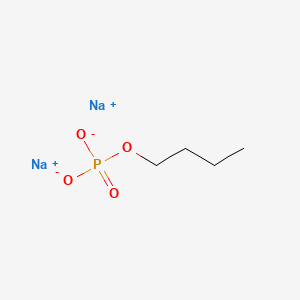
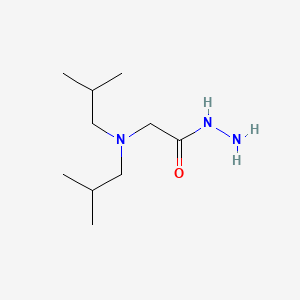
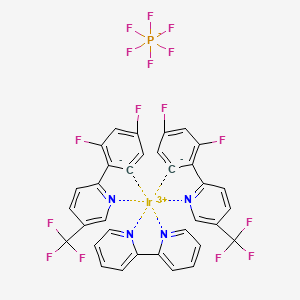
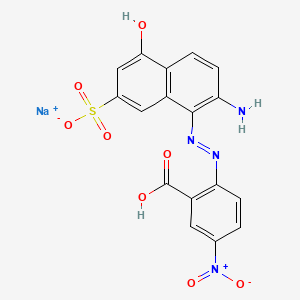
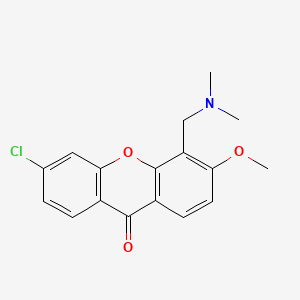
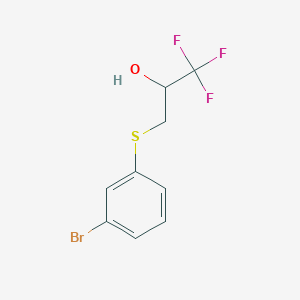
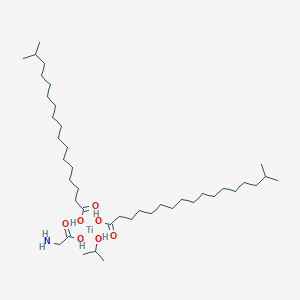
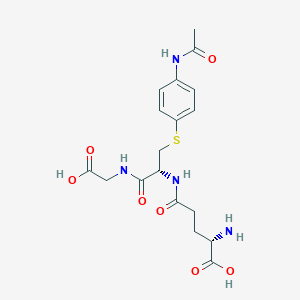
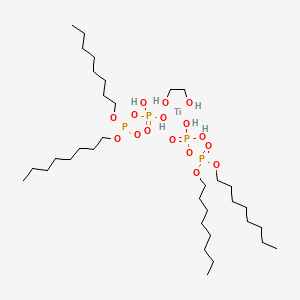
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
